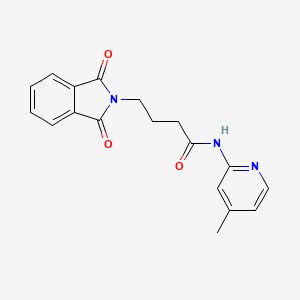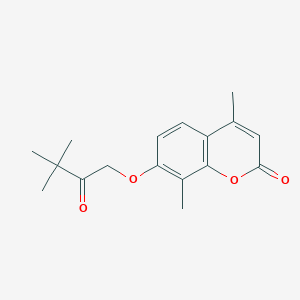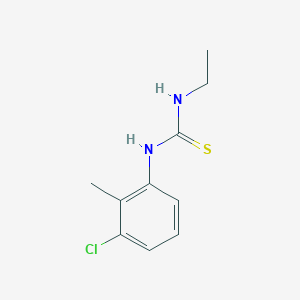![molecular formula C18H14FN3O2 B5803984 N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)
N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions of anthranilamides with various acids or isocyanates. For instance, Yamato and Takeuchi (1982) demonstrated the synthesis of tetrahydropyrrolo[2,1-b]quinazoline diones through the reaction of 2-(methylamino) benzamide with levulinic acid, showcasing a method for constructing the quinazoline core (Yamato & Takeuchi, 1982). Similar strategies can be adapted for synthesizing N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular structures, influenced by substitutions at different positions on the core. For example, the crystal structures of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives reveal the impact of fluorine substitution on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be relevant to understanding the structural aspects of the target compound (Sun, Gao, Wang, & Hou, 2019).
作用機序
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been widely studied for their antitumor properties . They are known to interact with various cellular targets, including tyrosine kinases and other enzymes involved in cell proliferation .
Mode of Action
It’s known that quinazoline derivatives can inhibit the activity of their targets, leading to a decrease in cell proliferation . This inhibition can result in cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Quinazoline derivatives are known to affect various pathways involved in cell proliferation, migration, and survival . These effects can lead to the inhibition of tumor growth and the induction of apoptosis .
Result of Action
The search results indicate that quinazoline derivatives can exhibit considerable antiproliferative activity against various cancer cell lines . They can inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .
将来の方向性
特性
IUPAC Name |
N-(4-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-12-4-6-13(7-5-12)20-17(23)11-3-8-14-15(10-11)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIIRYMBSDOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)F)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



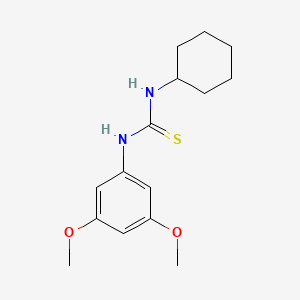
![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
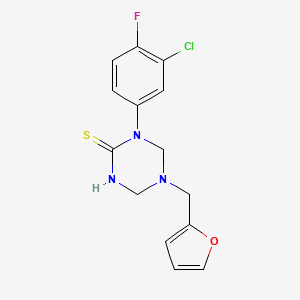

![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
